4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one
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Overview
Description
4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a mesityl-substituted pyrrolidinone ring
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various proteins and enzymes .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets likely results in changes that contribute to these effects.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it’s likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall activity .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it’s likely that the compound induces a variety of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives have been reported to interact with various enzymes and proteins . For instance, some imidazole derivatives have shown potential as inhibitors of tyrosine kinases, enzymes that play crucial roles in cell signaling pathways .
Cellular Effects
Some imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines . They have also been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds have shown that they can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one in animal models are yet to be studied. It is known that the effects of similar compounds can vary with dosage, with some showing threshold effects and others exhibiting toxic or adverse effects at high doses .
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid . The mesityl-substituted pyrrolidinone can be synthesized through a series of reactions involving the formation of the pyrrolidinone ring and subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the pyrrolidinone moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mesityl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can yield N-oxides, while substitution reactions can introduce various functional groups onto the mesityl ring .
Scientific Research Applications
4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and mesityl-substituted pyrrolidinones . These compounds share structural features with 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one but may differ in their specific substituents and overall molecular architecture .
Uniqueness
What sets this compound apart is its unique combination of a benzimidazole core with a mesityl-substituted pyrrolidinone ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(1-prop-2-enylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-5-10-25-20-9-7-6-8-19(20)24-23(25)18-13-21(27)26(14-18)22-16(3)11-15(2)12-17(22)4/h5-9,11-12,18H,1,10,13-14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDPKDRXELAFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.